ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate chemical properties and structure
ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, drawing upon data from related compounds and established chemical principles. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties and Structure
The precise experimental data for ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can infer its key chemical properties.
Table 1: Physicochemical Properties of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate and Related Compounds
| Property | Value for Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate (Predicted/Inferred) | Value for Related Compounds |
| Molecular Formula | C₁₀H₉BrN₂O₂ | C₁₀H₈BrN₃O₄ (Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate)[1] |
| Molecular Weight | 285.10 g/mol | 314.09 g/mol (Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate)[1] |
| CAS Number | 144167-50-0 | N/A |
| Appearance | Likely a white to off-white solid | Yellow solid (5-[4-(2-(N,N-Dimethyl amino ethyl))-1-piperazinyl]-2-nitroaniline)[2] |
| Melting Point | Not available | 142.2–143.8 °C (5-[4-(2-(N,N-Dimethyl amino ethyl))-1-piperazinyl]-2-nitroaniline)[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |
| SMILES | CCOC(=O)c1nc2cc(Br)ccc2[nH]1 | O=C(C1=NC2=C(--INVALID-LINK--=O)C(Br)=CC=C2N1)OCC (Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate)[1] |
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzimidazole ring, with splitting patterns influenced by the bromine substituent. Signals corresponding to the ethyl group (a quartet and a triplet) and the N-H proton of the imidazole ring would also be present.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the imidazole ring (around 3400 cm⁻¹), C=O stretching of the ester (around 1700-1740 cm⁻¹), and C-Br stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Chemical Structure
The structure of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate consists of a central benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A bromo group is substituted at the 5-position of the benzene ring, and an ethyl carboxylate group is attached to the 2-position of the imidazole ring.
Caption: Chemical structure of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate.
Experimental Protocols: Synthesis
A standard and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] A plausible synthetic route for ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate would involve the reaction of 4-bromo-1,2-diaminobenzene with an ethyl oxalyl derivative.
General Synthesis Protocol
A likely experimental protocol for the synthesis is as follows:
-
Reaction Setup: To a solution of 4-bromo-1,2-diaminobenzene (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add ethyl 2-oxoacetate (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate.
Caption: A generalized workflow for the synthesis of the target compound.
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to interact with various biological targets. For instance, some have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells.[2] Others have shown activity as positive allosteric modulators of GABA-A receptors.[4]
A potential mechanism of action for benzimidazole derivatives as anticancer agents involves the inhibition of topoisomerase I. This inhibition leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.
Caption: Potential signaling pathway for anticancer activity of benzimidazoles.
Conclusion
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate represents a valuable scaffold for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a solid foundation based on the known chemistry and biology of the benzimidazole class. The outlined synthetic protocol offers a practical starting point for its preparation, and the potential biological activities highlight its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
